molecular formula C14H20F3N3O B5572874 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine

Cat. No. B5572874
M. Wt: 303.32 g/mol
InChI Key: VCYGOBVNBXTWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine, also known as CPP-115, is a compound that has been extensively studied for its potential applications in scientific research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA, which has been implicated in a variety of neurological and psychiatric disorders.

Mechanism of Action

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine is a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA, which has been implicated in a variety of neurological and psychiatric disorders. Increased levels of GABA in the brain can lead to decreased neuronal excitability, which has anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
Studies have shown that inhibition of GABA transaminase leads to increased levels of GABA in the brain. Increased levels of GABA in the brain can lead to decreased neuronal excitability, which has anticonvulsant and anxiolytic properties. In addition, increased levels of GABA in the brain can reduce drug-seeking behavior in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine is its potency as a GABA transaminase inhibitor. 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine has been shown to be more potent than other GABA transaminase inhibitors, such as vigabatrin. In addition, 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine has been shown to have a longer half-life than vigabatrin, which may make it more effective in clinical settings.
One of the limitations of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine is its potential for off-target effects. Studies have shown that 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine may also inhibit other enzymes, such as alanine transaminase and aspartate transaminase, which could lead to liver toxicity. In addition, 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine may also inhibit other neurotransmitter systems, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine. One area of research is the development of more selective GABA transaminase inhibitors. Selective inhibitors may have fewer off-target effects and may be more effective in clinical settings.
Another area of research is the development of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine analogs. Analog development may lead to compounds with improved pharmacokinetic properties, such as increased half-life or improved bioavailability.
Finally, research is needed to evaluate the long-term safety and efficacy of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine in humans. Clinical trials are currently underway to evaluate the efficacy of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine in the treatment of epilepsy and addiction, but more research is needed to fully understand the potential benefits and risks of this compound.

Synthesis Methods

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine can be synthesized using a variety of methods, including the reaction of 4-(trifluoromethyl)piperidine with 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 4-(trifluoromethyl)piperidine with 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid chloride, or the reaction of 4-(trifluoromethyl)piperidine with 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid ester.

Scientific Research Applications

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine is in the treatment of epilepsy. Studies have shown that inhibition of GABA transaminase leads to increased levels of GABA, which has anticonvulsant properties. 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine has been shown to be effective in animal models of epilepsy, and clinical trials are currently underway to evaluate its efficacy in humans.
Another potential application of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine is in the treatment of addiction. Studies have shown that increased levels of GABA in the brain can reduce drug-seeking behavior in animals. 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to evaluate its efficacy in humans.

properties

IUPAC Name

(5-methyl-1-propylpyrazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O/c1-3-6-20-10(2)12(9-18-20)13(21)19-7-4-11(5-8-19)14(15,16)17/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYGOBVNBXTWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CCC(CC2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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